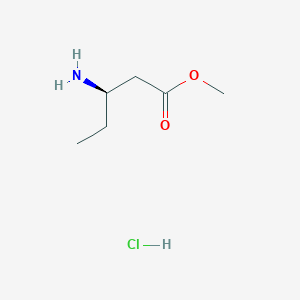

(R)-Methyl 3-Aminopentanoate Hydrochloride Salt

Description

(R)-Methyl 3-Aminopentanoate Hydrochloride Salt (CAS: 532435-35-1) is a chiral compound with the molecular formula C₆H₁₃NO₂·HCl and a molecular weight of 167.63 g/mol . It is a hydrochloride salt of an (R)-configured methyl ester featuring an amino group at the third position of a pentanoic acid backbone. This compound is primarily utilized in fine chemical synthesis and serves as a chiral intermediate in pharmaceuticals and agrochemicals due to its stereochemical purity .

Properties

IUPAC Name |

methyl (3R)-3-aminopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-5(7)4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETMSSQMNUFHHA-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436146 | |

| Record name | (R)-Methyl 3-Aminopentanoate Hydrochloride Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532435-35-1 | |

| Record name | (R)-Methyl 3-Aminopentanoate Hydrochloride Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (3R)-3-aminopentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Conjugate Addition Route

One of the well-documented methods for synthesizing (R)-methyl 3-aminopentanoate hydrochloride involves a highly stereoselective conjugate addition reaction. This method was reported in a 2002 study where lithium (R)-(α-methylbenzyl)benzylamide was added to tert-butyl (E)-2-methyl-2-pentenoate.

- Reaction : The conjugate addition of lithium (R)-(α-methylbenzyl)benzylamide to the unsaturated ester leads to the formation of the chiral amino acid derivative.

- Outcome : This approach yields (2S,3R)-2-methyl-3-aminopentanoic acid, which can be converted to its hydrochloride salt.

- Advantages : The method is straightforward and highly stereoselective, ensuring the correct chiral center configuration.

- Reference : Thieme Connect publication, 2002.

Esterification of (R)-2,5-Diaminopentanoic Acid Hydrochloride

Another approach involves the esterification of (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol to produce (R)-methyl 2,5-diaminopentanoate dihydrochloride, which is a close analog and precursor to the target compound.

- Step 1 : Mixing 1.5 to 2.5 equivalents of acetyl chloride with (R)-2,5-diaminopentanoic acid hydrochloride in methanol at 0–15 °C.

- Step 2 : Heating the reaction mixture between 45 °C and 65 °C to complete the esterification.

- Solvents : Methanol is the primary solvent; methyl tert-butyl ether may be used in subsequent steps.

- Yield : High conversion rates with controlled temperature to avoid side reactions.

- Reference : US Patent US20100029941A1.

Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride

A related synthetic route involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) to obtain (R)-3-aminopiperidine dihydrochloride, which is structurally related and can be a precursor or intermediate in the synthesis of (R)-methyl 3-aminopentanoate derivatives.

- Reaction Conditions :

- LiAlH4 is added in tetrahydrofuran (THF) at approximately 35 °C.

- The reaction mixture is heated between 58 °C and 60 °C.

- Isolation : The product is isolated by filtration.

- Note : This method is more relevant for cyclic analogs but can inform reduction strategies for open-chain amino esters.

- Reference : US Patent US20100029941A1.

General Considerations and Reaction Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature for esterification | 0–15 °C (initial mixing), 45–65 °C (heating) | Controlled to prevent decomposition |

| Solvent | Methanol, THF, methyl tert-butyl ether | Methanol preferred for esterification |

| Reagents | Acetyl chloride (1.5–2.5 equiv), LiAlH4 | Stoichiometry critical for yield and purity |

| Reaction time | Varies, typically hours | Dependent on temperature and reagent concentration |

| Product isolation | Filtration, crystallization | Hydrochloride salt form improves stability and purity |

Summary of Preparation Routes

Research Findings and Practical Notes

- The stereoselectivity of the conjugate addition is crucial for obtaining the desired (R)-enantiomer with high enantiomeric excess.

- Esterification under controlled temperature avoids side reactions such as over-acetylation or hydrolysis.

- The hydrochloride salt form enhances the compound's stability and facilitates purification.

- Lithium aluminum hydride reduction is effective but requires careful handling due to its reactivity.

- Scale-up processes emphasize temperature control and solvent choice to maintain product quality.

Scientific Research Applications

Chemical Synthesis

(R)-Methyl 3-Aminopentanoate Hydrochloride Salt serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its chiral nature allows it to be utilized in asymmetric synthesis, which is essential for producing enantiomerically pure drugs.

Table 1: Synthesis Applications

| Application Area | Description |

|---|---|

| Asymmetric Synthesis | Used to produce other chiral compounds through various synthetic pathways. |

| Drug Intermediates | Acts as an intermediate in the synthesis of pharmaceuticals. |

| Peptide Synthesis | Incorporates into peptide chains for therapeutic agents. |

Pharmaceutical Formulations

The compound is utilized in pharmaceutical formulations due to its properties as an absorption enhancer and stabilizer. It enhances the bioavailability of drugs when used in formulations for both oral and topical administration.

Table 2: Formulation Applications

| Application Type | Functionality |

|---|---|

| Oral Drug Formulations | Improves solubility and absorption of poorly soluble drugs. |

| Topical Preparations | Acts as an absorption enhancer in creams and gels. |

| Veterinary Medicine | Used in injections to enhance drug delivery in animals. |

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for chiral analysis techniques such as High-Performance Liquid Chromatography (HPLC). It aids in the determination of enantiomeric purity of various compounds.

Table 3: Analytical Applications

| Technique | Role |

|---|---|

| HPLC | Serves as a standard for calibrating instruments and validating methods. |

| Chiral Resolution | Used to separate enantiomers in racemic mixtures. |

Case Study 1: Drug Development

In a study published by Thieme Connect, researchers utilized this compound in the synthesis of novel analgesics that demonstrated improved efficacy and reduced side effects compared to existing medications . The compound's ability to enhance solubility was critical in formulating these new drugs.

Case Study 2: Veterinary Applications

A veterinary study highlighted the use of this compound as an injection solvent that improved the pharmacokinetics of administered drugs, leading to better therapeutic outcomes in animal patients . This application underscores its versatility beyond human medicine.

Mechanism of Action

The mechanism of action of ®-Methyl 3-Aminopentanoate Hydrochloride Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chiral Esters with Amino or Hydroxy Substituents

The following table compares (R)-Methyl 3-Aminopentanoate Hydrochloride with structurally analogous chiral esters:

Key Findings :

- Branching vs.

- Functional Group Differences: Hydroxybutyrate derivatives lack the amino group, limiting their utility in amine-based reactions but expanding applications in biodegradable polymers .

- Protection Strategies : Boc-protected analogs (e.g., N-Boc derivatives) enhance solubility in organic solvents, facilitating stepwise synthetic protocols .

Enantiomeric vs. Racemic Forms

The racemic form of Methyl 3-Aminopentanoate Hydrochloride (without the (R)-configuration) is commercially available but discontinued, as noted in . Key differences include:

- Stereochemical Activity : The (R)-enantiomer is often preferred in asymmetric synthesis for its targeted biological activity, whereas racemic mixtures require resolution steps, increasing production costs .

- Regulatory Considerations: Chiral purity is critical in pharmaceuticals; for example, the FDA mandates enantiomer-specific data for drug approvals, favoring single-enantiomer salts like (R)-Methyl 3-Aminopentanoate HCl .

Hydrochloride Salt vs. Other Salt Forms

and highlight the role of counterions in physicochemical properties. A comparison of salt forms is provided below:

Biological Activity

(R)-Methyl 3-Aminopentanoate Hydrochloride Salt (CAS No. 532435-35-1) is a chiral compound that has garnered attention for its diverse biological activities and potential applications in pharmaceutical research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from various research studies.

- Molecular Formula : CHClN\O

- Molecular Weight : 153.61 g/mol

- Solubility : Highly soluble in water, facilitating its use in biochemical applications.

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems, particularly the GABA (gamma-aminobutyric acid) receptors. Its structural similarity to GABA suggests it may modulate neuronal activity, potentially providing neuroprotective effects.

Key Mechanisms:

- GABA Receptor Modulation : It may act as an agonist or partial agonist at GABA receptors, influencing neuronal excitability and neurotransmission.

- Enzyme Interaction : The compound is involved in various biochemical pathways, acting as a substrate or inhibitor for specific enzymes.

Biological Activities

The compound has been studied for several biological activities, including:

- Neuroprotective Effects : Research indicates that it may protect neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

- Antimicrobial Properties : Preliminary studies show potential activity against multidrug-resistant bacterial strains .

- Pharmacological Applications : Its role as a building block in drug synthesis is notable, particularly in developing treatments for neurological disorders.

Data Table of Biological Activities

Case Studies

-

Neuroprotective Study :

- A study evaluated the neuroprotective effects of this compound in models of oxidative stress. Results indicated significant reductions in neuronal cell death compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

- Antimicrobial Efficacy :

- Pharmacokinetic Profile :

Comparative Analysis with Similar Compounds

This compound is compared with structurally similar compounds to highlight its unique properties:

| Compound | Biological Activity | Differences |

|---|---|---|

| (S)-Methyl 3-Aminopentanoate Hydrochloride | Different receptor interactions | Enantiomer may exhibit different pharmacological effects |

| (R)-Methyl 2-Aminobutanoate Hydrochloride | Limited neuroprotective effects | Structural differences impact biological activity |

| (R)-Methyl 4-Aminobutanoate Hydrochloride | Potential anti-inflammatory properties | Variation in amino group position alters activity |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (R)-Methyl 3-Aminopentanoate Hydrochloride Salt, and how can enantiomeric purity be ensured?

- Methodology : The compound can be synthesized via esterification of 3-aminopentanoic acid with methanol under acidic conditions, followed by chiral resolution using techniques like chiral column chromatography or enzymatic resolution. Evidence from analogous syntheses (e.g., Scheme 2 in ) highlights the use of reagents such as SOCl₂ for esterification and NaBH₄/BF₃·OEt₂ for reduction steps. Enantiomeric purity can be verified via chiral HPLC or circular dichroism (CD) spectroscopy, as demonstrated in studies on structurally similar chiral amines .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C) to confirm the methyl ester and amine hydrochloride groups.

- X-ray crystallography for absolute stereochemical confirmation (if crystalline).

- Mass spectrometry (MS) to validate molecular weight (167.63 g/mol, as per ).

- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability, critical for storage conditions .

Q. What experimental protocols are recommended for assessing solubility and stability in aqueous buffers?

- Methodology :

Prepare solutions in buffers across a pH range (e.g., 1–10) and measure solubility via gravimetric analysis.

Monitor stability using HPLC at defined intervals (e.g., 24, 48, 72 hours) under varying temperatures (4°C, 25°C, 37°C).

- provides a framework for pH-dependent solubility testing of salts, while emphasizes the need for controlled storage to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral configuration data between computational predictions and experimental results?

- Methodology :

- Compare experimental CD spectra or optical rotation values with density functional theory (DFT)-calculated electronic circular dichroism (ECD) spectra.

- Cross-validate using single-crystal X-ray diffraction, as demonstrated in for related amino acid hydrochlorides.

- Discrepancies may arise from solvent effects or crystal packing; molecular dynamics simulations can clarify these .

Q. What strategies are effective for minimizing batch-to-batch variability in pharmacological assays involving this compound?

- Methodology :

- Request peptide content analysis and salt content quantification (e.g., via ion chromatography) from suppliers, as batch variations in hydrochloride salts can alter bioactivity ().

- Pre-screen batches using standardized in vitro assays (e.g., receptor binding assays) before proceeding to in vivo studies.

Q. How can impurity profiles be systematically analyzed to ensure reproducibility in synthetic studies?

- Methodology :

- Employ LC-MS/MS to detect and quantify byproducts (e.g., diastereomers or unreacted precursors).

- Use ion chromatography to verify chloride content, critical for stoichiometric consistency in hydrochloride salts ().

- Reference USP/EP guidelines for impurity thresholds (e.g., ’s protocols for hydrochloride salt validation).

Q. What pharmacological assay designs are suitable for studying this compound’s bioactivity?

- Methodology :

- In vitro : Use cell-based assays (e.g., calcium flux or cAMP detection) to study receptor interactions. For example, details 5-HT₃ receptor antagonist screening methods applicable to chiral amines.

- In vivo : Prioritize pharmacokinetic studies to assess esterase-mediated hydrolysis of the methyl ester group, which may influence bioavailability .

Data Interpretation and Experimental Design

Q. How should researchers address discrepancies between theoretical and observed pKa values for the amine group?

- Methodology :

- Measure experimental pKa via potentiometric titration in aqueous and non-aqueous solvents.

- Compare with computational predictions (e.g., using software like MarvinSketch or ACD/pKa DB). Discrepancies >0.5 units may indicate solvent effects or salt formation artifacts .

Q. What steps are critical for designing a robust salt metathesis protocol to modify the hydrochloride counterion?

- Methodology :

Screen alternative counterions (e.g., trifluoroacetate, besylate) using solvent evaporation or anti-solvent crystallization.

Characterize salt forms via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.